3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Overview
Description
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a 4-chlorophenyl group, a 2-oxo-2H-chromen (coumarin) core, and a 3,4,5-trimethoxybenzoate moiety. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Pechmann Condensation: This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts to form coumarin derivatives.
Esterification: The coumarin derivative is then esterified with 3,4,5-trimethoxybenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the final product.
Industrial production methods may involve optimization of these reactions to improve yield and purity, including the use of microwave-assisted synthesis and continuous flow reactors .
Chemical Reactions Analysis
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
These reactions can produce a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biological Probes: It can be used as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems.
Pharmacology: Research on its anti-inflammatory and antioxidant activities is ongoing, exploring its potential as a therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antioxidant properties are attributed to the scavenging of free radicals, protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate include:
Combretastatin A-4: Another tubulin polymerization inhibitor with potent anticancer activity.
4-substituted methoxybenzoyl-aryl-thiazole (SMART): Known for its antiproliferative properties.
2-aryl-4-benzoyl-imidazole (ABI): Exhibits similar biological activities and is used in cancer research.
What sets this compound apart is its unique combination of structural features, which may offer enhanced specificity and potency in its biological activities .
Properties
IUPAC Name |
[3-(4-chlorophenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO7/c1-29-21-11-16(12-22(30-2)23(21)31-3)24(27)32-18-9-6-15-10-19(25(28)33-20(15)13-18)14-4-7-17(26)8-5-14/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOKIAGQTSUKGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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